molecular formula C10H11N5O3 B2755698 1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid CAS No. 1159988-16-5

1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid

Cat. No.: B2755698
CAS No.: 1159988-16-5
M. Wt: 249.23
InChI Key: NEKQOCVNLZMXDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring two pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound, with its specific functional groups, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.

    Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Carbamoylation: The methylated pyrazole undergoes carbamoylation with an appropriate isocyanate to introduce the carbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt key biological pathways, leading to therapeutic effects in conditions like inflammation or cancer .

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid
  • 1-methyl-4-[(1H-pyrazol-3-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid

Uniqueness

1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of two pyrazole rings and the specific positioning of functional groups make it a valuable compound for targeted synthesis and research applications .

Properties

IUPAC Name

2-methyl-4-(1H-pyrazol-5-ylmethylcarbamoyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3/c1-15-8(10(17)18)7(5-13-15)9(16)11-4-6-2-3-12-14-6/h2-3,5H,4H2,1H3,(H,11,16)(H,12,14)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKQOCVNLZMXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)NCC2=CC=NN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.